6-(3-Carboxyphenyl)-2-formylphenol
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Overview
Description
6-(3-Carboxyphenyl)-2-formylphenol is an organic compound characterized by the presence of a carboxyphenyl group and a formyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Carboxyphenyl)-2-formylphenol typically involves the functionalization of a phenol derivative. One common method is the electrophilic aromatic substitution reaction, where a phenol is reacted with a carboxylic acid derivative under acidic conditions to introduce the carboxyphenyl group. The formyl group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the reaction of the phenol with a formylating agent like DMF and POCl3 .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the synthesis and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
6-(3-Carboxyphenyl)-2-formylphenol can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 6-(3-Carboxyphenyl)-2-carboxyphenol.
Reduction: 6-(3-Carboxyphenyl)-2-hydroxyphenol.
Substitution: Various ethers or esters depending on the substituent introduced.
Scientific Research Applications
6-(3-Carboxyphenyl)-2-formylphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural features.
Industry: Utilized in the development of advanced materials, such as polymers and metal-organic frameworks.
Mechanism of Action
The mechanism of action of 6-(3-Carboxyphenyl)-2-formylphenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The carboxyphenyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Carboxyphenyl)-2-formylphenol
- 5-(3-Carboxyphenyl)-2-formylphenol
- 6-(4-Carboxyphenyl)-2-formylphenol
Uniqueness
6-(3-Carboxyphenyl)-2-formylphenol is unique due to the specific positioning of the carboxyphenyl and formyl groups on the phenol ring. This unique arrangement can influence its reactivity and interaction with other molecules, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(3-formyl-2-hydroxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-8-11-5-2-6-12(13(11)16)9-3-1-4-10(7-9)14(17)18/h1-8,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSNUAUQBIQBBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=CC(=C2O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685152 |
Source
|
Record name | 3'-Formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80685152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262003-78-0 |
Source
|
Record name | 3'-Formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80685152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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